molecular formula C17H18N2 B2669996 1-Benzyl-2-propylbenzimidazole CAS No. 95320-21-1

1-Benzyl-2-propylbenzimidazole

Cat. No. B2669996
CAS RN: 95320-21-1
M. Wt: 250.345
InChI Key: YQFQEJQLYSKIEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzimidazoles are formed by the fusion of a benzene ring and an imidazole moiety . The specific molecular structure of “1-Benzyl-2-propylbenzimidazole” would likely follow this general structure, with additional groups attached at the 1 and 2 positions of the benzimidazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. While benzimidazoles in general have been noted for their stability and bioavailability , the specific properties of “this compound” are not detailed in the available literature.

Scientific Research Applications

Antitumor Activity

  • A study on symmetric bisbenzimidazole-based DNA minor groove-binding agents, including derivatives of benzimidazole, has shown potent growth inhibition in ovarian carcinoma cell lines. These compounds demonstrated antitumor activity by binding in the A/T minor groove region of B-DNA duplexes, highlighting their potential as cancer therapeutics (Mann et al., 2001).

Corrosion Inhibition

  • Benzimidazole derivatives have been found effective as corrosion inhibitors for iron in hydrochloric acid solutions, suggesting applications in industrial maintenance and protection. Their efficiency varies with the molecular structure and concentration, providing insights into designing better corrosion-resistant materials (Khaled, 2003).

Antibacterial Agents

  • Novel bisbenzimidazole compounds have shown significant activity as Escherichia coli topoisomerase IA inhibitors, presenting a new avenue for antibacterial drug development. These findings underscore the potential of benzimidazole derivatives in addressing antibiotic resistance issues (Nimesh et al., 2014).

Agricultural Applications

  • In the agricultural sector, benzimidazole derivatives like carbendazim have been encapsulated in nanoparticles to create sustained-release fungicide formulations. These advanced delivery systems aim to reduce environmental impact while improving efficacy against fungal diseases in crops (Campos et al., 2015).

Cancer Cell Proliferation Inhibition

  • Carbendazim, a benzimidazole derivative, has been studied for its ability to inhibit cancer cell proliferation by affecting microtubule dynamics. This action mechanism suggests its potential use in cancer therapy, particularly for drug-resistant and p53-deficient cell lines (Yenjerla et al., 2009).

Antimicrobial Potential

  • The benzimidazole scaffold has been reviewed for its broad antimicrobial potential, including activities against bacteria and fungi. This versatility makes benzimidazole derivatives attractive candidates for developing new antimicrobial agents (Tahlan et al., 2019).

Future Directions

Benzimidazole derivatives have been the subject of extensive research due to their wide range of pharmacological applications . Future research may continue to explore the synthesis, properties, and potential applications of novel benzimidazole derivatives, including potentially “1-Benzyl-2-propylbenzimidazole”.

properties

IUPAC Name

1-benzyl-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-8-17-18-15-11-6-7-12-16(15)19(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFQEJQLYSKIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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